8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBU, is a purine derivative that has gained significant attention in scientific research due to its diverse biochemical and physiological effects. IBU is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that catalyze the hydrolysis of cyclic nucleotides.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pteridines, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pteridine derivatives, which can involve binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Pteridine derivatives are known to be involved in a variety of biochemical pathways, including those related to folate biosynthesis and various enzymatic reactions .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds are known to have a variety of effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
IBU is a potent inhibitor of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which makes it a valuable tool for studying cyclic nucleotide signaling pathways. However, the use of IBU in lab experiments has some limitations, such as its potential off-target effects and the need for appropriate controls to rule out non-specific effects.
Future Directions
The potential therapeutic applications of IBU are vast and varied, and future research should focus on exploring its full pharmacological potential. Some of the possible future directions for IBU research include:
1. Investigating the potential of IBU as a therapeutic agent for cancer treatment.
2. Exploring the anti-inflammatory effects of IBU in various disease models.
3. Studying the effects of IBU on neuronal signaling pathways, and its potential as a neuroprotective agent.
4. Investigating the role of IBU in modulating immune responses and its potential as an immunomodulatory agent.
5. Exploring the potential of IBU as a therapeutic agent for metabolic disorders such as diabetes and obesity.
Conclusion:
IBU is a potent inhibitor of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which has gained significant attention in scientific research due to its diverse pharmacological properties. IBU has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, anti-asthmatic, and anti-diabetic effects. Future research should focus on exploring the full pharmacological potential of IBU, and its potential as a therapeutic agent for various diseases.
Synthesis Methods
IBU can be synthesized by the reaction of theophylline with isobutylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to IBU by further reaction with theophylline. The yield of IBU can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Scientific Research Applications
IBU has been extensively studied for its various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-asthmatic, and anti-diabetic effects. IBU has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
1,3-dimethyl-8-(2-methylpropylamino)-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEPDFJOOMFBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.